molecular formula C17H17ClN4O2S B12518439 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-

Katalognummer: B12518439
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: COEPBEGCHFTQMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. These compounds bind to the FGFRs, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their potent FGFR inhibitory activity. Similar compounds include:

These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.

Eigenschaften

Molekularformel

C17H17ClN4O2S

Molekulargewicht

376.9 g/mol

IUPAC-Name

1-(3-chlorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H17ClN4O2S/c18-13-2-1-3-14(12-13)25(23,24)22-9-5-15-16(4-6-20-17(15)22)21-10-7-19-8-11-21/h1-6,9,12,19H,7-8,10-11H2

InChI-Schlüssel

COEPBEGCHFTQMB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.